L-Tyrosine-13C9

Description

Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful methodology used to unravel the complexities of metabolic pathways and fluxes within a living organism. researchgate.netmdpi.com The core principle involves introducing a molecule labeled with a stable isotope, known as a tracer, into a biological system and monitoring its metabolic fate. researchgate.net As the organism processes the tracer, the labeled atoms are incorporated into various downstream metabolites. nih.gov By analyzing the distribution and abundance of the isotope in these metabolites, researchers can map out metabolic pathways, quantify the rate of metabolic reactions, and gain a dynamic understanding of cellular physiology. researchgate.netnih.gov

The power of this technique is derived from the ability to distinguish between the labeled and unlabeled forms of molecules. researchgate.net Mass spectrometry, for instance, can separate molecules based on their mass-to-charge ratio, allowing for the precise measurement of the enrichment of the stable isotope in different compounds. nih.gov This provides a quantitative measure of how much of a particular metabolite is synthesized from the administered tracer. researchgate.net

Stable isotope tracing can be applied in vivo, where the labeled compound is administered directly to a living organism, or in vitro, using cell cultures. creative-proteomics.combitesizebio.com This versatility allows for the investigation of a wide range of biological questions, from whole-body metabolism to the intricate workings of individual cells. creative-proteomics.comnih.gov

Methodological Advantages of Carbon-13 (¹³C) Isotopic Enrichment

Among the various stable isotopes used in biomedical research, Carbon-13 (¹³C) offers several distinct methodological advantages. Carbon is the backbone of all organic molecules, making ¹³C an ideal tracer for studying the metabolism of a vast array of biomolecules, including carbohydrates, lipids, proteins, and nucleic acids. creative-proteomics.comirisotope.com

One of the primary advantages of ¹³C is its low natural abundance (approximately 1.1%), which means that the background signal from naturally occurring ¹³C is minimal. tn-sanso.co.jp This low natural abundance enhances the sensitivity of detection when a ¹³C-enriched compound is introduced, allowing for clearer and more accurate measurements. tn-sanso.co.jp

Furthermore, the incorporation of ¹³C into a molecule results in a predictable and easily detectable mass shift. nih.gov This makes it relatively straightforward to identify and quantify ¹³C-labeled metabolites using mass spectrometry. nih.gov High-resolution mass spectrometry can even distinguish between molecules with the same number of ¹³C atoms but at different positions, providing a deeper level of metabolic detail. nih.gov

The use of ¹³C-labeled compounds is also highly compatible with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govirisotope.com ¹³C-NMR can provide detailed information about the specific location of the ¹³C label within a molecule's structure, offering invaluable insights into the intramolecular rearrangements that occur during metabolic processes. irisotope.com This level of detail is often not achievable with other tracing techniques.

L-Tyrosine-¹³C₉ as a Definitive Tracer for Research Investigations

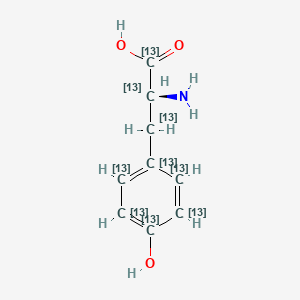

L-Tyrosine-¹³C₉ is a specialized form of the amino acid L-tyrosine where all nine carbon atoms have been replaced with the stable isotope ¹³C. isotope.com This uniform labeling makes it an exceptionally precise and powerful tracer for a variety of research applications, particularly in the fields of proteomics and metabolomics. isotope.comisotope.com

In proteomics, L-Tyrosine-¹³C₉ is utilized in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govspectra2000.it In this method, cells are grown in a medium where the normal L-tyrosine is replaced with L-Tyrosine-¹³C₉. spectra2000.it As the cells synthesize new proteins, they incorporate the labeled amino acid. spectra2000.it By comparing the proteome of these labeled cells with that of unlabeled cells, researchers can accurately quantify changes in protein expression levels between different experimental conditions. pharmiweb.com

In metabolic studies, L-Tyrosine-¹³C₉ serves as a tracer to investigate the intricate pathways of amino acid metabolism. isotope.com L-Tyrosine is a precursor for the synthesis of several critical biomolecules, including neurotransmitters like dopamine (B1211576) and hormones such as thyroxine. caymanchem.comglpbio.com By tracking the fate of the ¹³C atoms from L-Tyrosine-¹³C₉, researchers can elucidate the dynamics of these biosynthetic pathways and how they are altered in various physiological and pathological states. nih.gov

The use of L-Tyrosine-¹³C₉ as an internal standard in mass spectrometry-based quantification is another significant application. caymanchem.comglpbio.com Because it is chemically identical to its unlabeled counterpart but has a different mass, it can be added to a biological sample in a known amount to provide a precise reference for quantifying the endogenous levels of L-tyrosine. medchemexpress.com

Below is a table summarizing the key properties of L-Tyrosine-¹³C₉:

| Property | Value |

| Chemical Formula | [¹³C]₉H₁₁NO₃ |

| Molecular Weight | 190.12 |

| Isotopic Purity | ≥99% |

| Applications | Metabolism, Metabolomics, Proteomics |

The following table outlines some of the key research findings from studies that have utilized ¹³C-labeled tyrosine:

| Research Area | Key Findings |

| Aromatic Amino Acid Requirements | Studies using L-[1-¹³C]tyrosine have helped to determine whole-body tyrosine balance and estimate the total aromatic amino acid requirements in adults. nih.gov |

| Phenylalanine and Tyrosine Kinetics | Investigations with ¹³C-labeled phenylalanine and tyrosine have been instrumental in understanding the daily patterns and rates of whole-body tyrosine oxidation and phenylalanine hydroxylation under different dietary conditions. nih.govnih.gov |

| Metabolic Profiling | Deep ¹³C labeling with compounds like L-Tyrosine-¹³C₉ allows for the systematic assessment of active and inactive metabolic pathways in human cells, revealing insights into glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and amino acid metabolism. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-ZNZHEFIISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55443-60-2 | |

| Record name | 55443-60-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Derivatization of L Tyrosine 13c9

Strategic Incorporation of ¹³C Isotopes into L-Tyrosine

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into amino acids like L-tyrosine is fundamental for its use in metabolic research and structural biology. L-Tyrosine-13C9 is a uniformly labeled isotopologue, meaning all nine carbon atoms in the L-tyrosine molecule have been replaced with the ¹³C isotope. This complete labeling provides a distinct mass shift of +9 atomic mass units compared to the natural abundance molecule, which is essential for its utility in mass spectrometry-based analyses.

The synthesis of uniformly ¹³C-labeled amino acids is a complex process that typically involves either biosynthetic methods using ¹³C-labeled glucose as the carbon source for microorganisms or multi-step chemical syntheses starting from simple ¹³C-labeled precursors. These methods ensure that every carbon position in the final L-tyrosine molecule is occupied by a ¹³C atom, providing a powerful tool for tracing the metabolic fate of the entire carbon skeleton of tyrosine in biological systems. pubcompare.aimedchemexpress.com

Biosynthetic Labeling Approaches for Cellular and Organismal Integration of L-Tyrosine-¹³C9

Once synthesized, L-Tyrosine-¹³C9 can be integrated into cellular components and organisms through biosynthetic labeling. This approach involves introducing the labeled amino acid into the growth medium of cells or the diet of an organism. The cellular machinery then incorporates L-Tyrosine-¹³C9 into newly synthesized proteins, treating it identically to its unlabeled counterpart. sigmaaldrich.com

This technique is invaluable in several research areas:

Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, incorporating ¹³C-labeled amino acids helps in resolving complex protein structures. Biosynthetic fractional ¹³C labeling, for instance, facilitates the observation and identification of phenylalanine and tyrosine aromatic signals in proteins, which can be challenging with uniformly labeled samples due to ¹³C-¹³C J-couplings. nih.gov

Metabolic Flux Analysis: Researchers can trace the flow of tyrosine through various metabolic pathways. For example, stable isotope labeling experiments using ¹³C9-L-tyrosine in the plant Brachypodium distachyon have demonstrated its incorporation into the cell wall polymer lignin (B12514952). researchgate.net Such studies reveal the direct role of specific enzymes and pathways in the biosynthesis of complex natural products. researchgate.net In pancreatic acinar cells, tyrosine is the precursor for the synthesis of L-dihydroxyphenylalanine (L-DOPA), a key step in the production of dopamine (B1211576). nih.gov Using labeled tyrosine allows for the precise tracking of these conversion processes.

Chemical Synthesis of L-Tyrosine-¹³C9 Derivatives for Specific Research Probes

Commercially available L-Tyrosine-¹³C9 serves as a versatile precursor for the chemical synthesis of a wide range of derivatives. These derivatives are designed as specific probes or internal standards for highly sensitive analytical methods.

Synthesis of Stable Isotope Labeled Thyroid Hormone Derivatives (e.g., ¹³C9,¹⁵N-3,5-Diiodothyronine, ¹³C9,¹⁵N-Thyroxine) from L-Tyrosine-¹³C9

Stable isotope-labeled thyroid hormones are crucial internal standards for quantifying endogenous hormone levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key synthetic route starts with commercially available ¹³C9,¹⁵N-L-tyrosine to produce labeled 3,5-diiodothyronine (B1216456) (T2) and thyroxine (T4). nih.gov

The synthesis involves a multi-step process:

Protection: The amino group of ¹³C9,¹⁵N-L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester. nih.govblucher.com.br

Iodination: The protected tyrosine is bis-iodinated on the aromatic ring using N-iodosuccinimide to yield the 3,5-diiodo-L-tyrosine derivative. nih.gov

Coupling: A copper(II)-mediated biaryl ether formation is used to couple the diiodo-tyrosine derivative with another protected phenyl group, forming the core thyronine structure. nih.gov

Deprotection: The protecting groups (Boc and methyl ester) are sequentially removed to yield the final labeled thyroid hormone, which is then purified by high-performance liquid chromatography (HPLC). nih.gov

This synthetic strategy allows for the creation of high-purity labeled standards essential for studying thyroid hormone metabolism. nih.gov

| Step | Reactant | Key Reagents | Product | Yield |

| 1 | ¹³C9,¹⁵N-L-Tyrosine | Boc₂O, 2,2-dimethoxypropane, HCl | Boc-OMe-¹³C9,¹⁵N-L-tyrosine | 87.2% |

| 2 | Boc-OMe-¹³C9,¹⁵N-L-tyrosine | N-Iodosuccinimide | 3,5-Diiodo-Boc-OMe-¹³C9,¹⁵N-L-tyrosine | 67.5% |

| 3 | 3,5-Diiodo-Boc-OMe-¹³C9,¹⁵N-L-tyrosine | 4-(Triisopropyl)silyloxyphenyl boronic acid, Cu(OAc)₂ | N-Boc-3,5-diiodo-¹³C9,¹⁵N-L-thyronine-OMe (after desilylation) | 30% (2 steps) |

| 4 | N-Boc-3,5-diiodo-¹³C9,¹⁵N-L-thyronine-OMe | LiOH, HCl | ¹³C9,¹⁵N-3,5-T2 | 28% (2 steps) |

This table outlines the key steps in the synthesis of ¹³C9,¹⁵N-labeled 3,5-diiodothyronine (T2) from ¹³C9,¹⁵N-L-tyrosine. Data sourced from nih.gov.

Preparation of Acetylated L-Tyrosine-¹³C9 for Subsequent Derivatization

Acetylation of the amino group of L-tyrosine is a common derivatization step to create N-acetyl-L-tyrosine. This derivative can be used in peptide synthesis or to improve the solubility or stability of the compound. The same procedures are applicable to L-Tyrosine-¹³C9. chemicalbook.comchemicalbook.com

A common method involves the acylation of L-tyrosine with an acylating agent like acetic anhydride (B1165640) in an aqueous medium. google.com The reaction conditions, particularly pH and temperature, are carefully controlled to ensure specific N-acetylation without significant side reactions.

Optimized Acetylation Process:

Reaction: L-tyrosine is dissolved in water, and acetic anhydride is added. The reaction is conducted at a temperature of 50-80°C. google.com

Purification: The crude product is obtained after concentration and acidification. It is then purified by recrystallization from hot water after a decolorization step with activated carbon. google.com

Yields: This optimized process can achieve total product yields of 78-80%. google.com

This derivatization provides a stable intermediate that can be used for further chemical modifications or as a research probe itself. nih.gov

| Method | Acylating Agent | Solvent | Key Conditions | Ref. |

| Method 1 | Acetic Anhydride | Water | pH 8-10, 60°C | chemicalbook.comgoogle.com |

| Method 2 | Acetic Anhydride | Water | 50-80°C, 45-75 min | google.com |

| Method 3 | Acetyl Chloride | NaOH solution | pH 9-10, 5°C | chemicalbook.com |

This table summarizes various methods for the synthesis of N-acetyl-L-tyrosine, which are applicable to L-Tyrosine-¹³C9.

Synthesis of L-Tyrosine-¹³C9 as an Internal Standard for Oxidative Stress Biomarkers

L-Tyrosine-¹³C9, often in combination with ¹⁵N labeling (L-Tyrosine-¹³C9,¹⁵N), is widely intended for use as an internal standard for the quantification of endogenous L-tyrosine using GC-MS or LC-MS. caymanchem.comglpbio.combertin-bioreagent.com Accurate measurement of L-tyrosine is critical in studies of oxidative stress, a condition implicated in numerous acute and chronic diseases. nih.govmdpi.com

Oxidative stress can lead to the modification of amino acids. For instance, phenylalanine can be oxidized to form isomers of tyrosine, such as meta-tyrosine and ortho-tyrosine, which are considered biomarkers of oxidative damage. nih.gov Furthermore, tyrosine itself can be nitrated to form 3-nitrotyrosine (B3424624), another key biomarker of oxidative stress. nih.gov

By adding a known amount of L-Tyrosine-¹³C9 to a biological sample, researchers can accurately quantify the concentration of unlabeled L-tyrosine. The labeled standard co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer. This allows for correction of any sample loss during extraction and analysis, ensuring precise and reliable measurement of the analyte. Therefore, the synthesis and availability of L-Tyrosine-¹³C9 are crucial for research into the pathogenesis of diseases associated with oxidative stress. nih.govnih.gov

Advanced Analytical Techniques Utilizing L Tyrosine 13c9

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry-based techniques are at the forefront of quantitative and qualitative analysis in biological sciences. The use of L-Tyrosine-¹³C₉ as an internal standard enhances the reliability and accuracy of these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying molecules in a complex mixture. In metabolomics, LC-MS is widely used for profiling and quantifying a vast array of metabolites. L-Tyrosine-¹³C₉ plays a crucial role as an internal standard in these analyses. For instance, in the quantification of modified tyrosine residues in human urine, L-Tyrosine-¹³C₉ is used as a parent molecule for the synthesis of various stable isotope-labeled modified tyrosines, such as [¹³C₉]dityrosine and [¹³C₉]nitrotyrosine. nih.gov This allows for the accurate quantification of their native counterparts in biological samples. nih.gov

A key application is in the study of oxidative stress, where urinary levels of oxidized tyrosines are measured. In a typical workflow, a cocktail of internal standards, including various ¹³C₉-labeled modified tyrosines, is added to the urine sample. nih.gov After sample preparation, the extract is analyzed by LC-MS/MS. The distinct mass difference between the labeled internal standards and the endogenous analytes allows for precise quantification, even at very low concentrations. nih.gov

Below is an interactive data table summarizing a typical set of analytes and their corresponding L-Tyrosine-¹³C₉ derived internal standards used in an LC-MS analysis of modified tyrosines.

| Analyte | Endogenous m/z | L-Tyrosine-¹³C₉ Derived Internal Standard | Internal Standard m/z |

| Dityrosine (DiY) | Varies | [¹³C₉]DiY | Varies |

| Nitrotyrosine (NY) | 283.2 | [¹³C₉]NY | 292.5 |

| Bromotyrosine (BrY) | 316.0 / 318.0 | [¹³C₉]BrY | 325.0 / 327.0 |

| Dibromotyrosine (DiBrY) | 394.0 / 396.0 | [¹³C₉]DiBrY | 403.0 / 405.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of L-Tyrosine and Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantitative analysis of small molecules. nih.gov For volatile or semi-volatile compounds, GC-MS offers high chromatographic resolution. L-Tyrosine and its metabolites often require derivatization to increase their volatility for GC-MS analysis. nih.gov In such methods, L-Tyrosine-¹³C₉ serves as an ideal internal standard. caymanchem.comglpbio.comlabchem.com.my Its chemical properties are nearly identical to the unlabeled L-Tyrosine, ensuring similar behavior during sample preparation, derivatization, and chromatographic separation. The mass difference, however, allows for clear differentiation and accurate quantification by the mass spectrometer. nih.gov

Research has demonstrated the use of GC-MS for the quantification of tyrosine-derived products as indicators of various physiological and pathological states. nih.gov The sensitivity of these methods can be significantly enhanced by derivatizing the analytes, for example, to their pentafluorobenzyl esters, before analysis by GC-MS/MS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity in Tracing Applications

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection by performing multiple stages of mass analysis. nih.gov This is particularly valuable in tracing the metabolic fate of L-Tyrosine. creative-proteomics.com When L-Tyrosine-¹³C₉ is introduced into a biological system, it gets incorporated into various metabolic pathways. creative-proteomics.com Using LC-MS/MS, researchers can track the ¹³C label as it appears in different downstream metabolites.

A notable application is in the quantification of modified tyrosines in human urine, where a quadruple liquid chromatography-tandem mass spectrometry (LC/MS/MS) approach is employed. nih.gov The use of multiple-reaction monitoring (MRM) methods, a key feature of tandem mass spectrometry, allows for the highly selective and sensitive detection of specific parent-to-fragment ion transitions for both the endogenous analytes and their corresponding L-Tyrosine-¹³C₉ labeled internal standards. nih.gov This methodology has been successfully applied to quantify urinary oxidized tyrosines like dityrosine, nitrotyrosine, bromotyrosine, and dibromotyrosine. nih.gov

The table below illustrates the MRM transitions for native nitrotyrosine and its L-Tyrosine-¹³C₉ derived internal standard. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Native Nitrotyrosine (NY) | 283.2 | 181.0 |

| [¹³C₉]Nitrotyrosine ([¹³C₉]NY) | 292.5 | 189.0 |

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification in Biological Matrices

Stable isotope dilution mass spectrometry (SID-MS) is considered the gold standard for absolute quantification. nih.gov This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. L-Tyrosine-¹³C₉ is an excellent internal standard for SID-MS analysis of L-Tyrosine and its derivatives in complex biological matrices like plasma and urine. nih.govlabchem.com.my

The principle of SID-MS is that the isotopically labeled standard behaves identically to the endogenous analyte during sample extraction, purification, and ionization. omu.edu.tr By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled standard, the absolute concentration of the analyte in the original sample can be determined with high precision and accuracy. nih.gov This approach has been effectively used for the absolute quantification of modified tyrosines in human urine, providing valuable insights into disease states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The incorporation of stable isotopes like ¹³C can significantly enhance the information obtained from NMR experiments.

Biomolecular NMR for Probing Structure, Dynamics, and Binding of L-Tyrosine-Containing Macromolecules

In biomolecular NMR, the study of proteins and other large macromolecules often requires isotopic labeling to simplify complex spectra and to probe specific sites. whiterose.ac.uk Selectively labeling specific amino acid residues, such as tyrosine, with ¹³C provides a powerful tool to study the structure, dynamics, and binding interactions of these macromolecules. whiterose.ac.uknih.gov

For example, the dynamics of the tyrosine ring in a peptide can be investigated by selectively labeling the ring's epsilon-carbons with ¹³C. nih.gov By measuring the NMR relaxation rates of the ¹³C-¹H vectors at different magnetic field strengths, researchers can map the spectral density function and gain insights into the rotational correlation times and internal motions of the tyrosine residue. nih.gov These studies provide a detailed picture of the flexibility and conformational changes of proteins and peptides, which are often crucial for their biological function. nih.gov The use of specifically ¹³C-labeled tyrosine can also help in identifying residues involved at the interface of protein-protein interactions by observing changes in their chemical shifts upon complex formation. whiterose.ac.uk

Applications of L Tyrosine 13c9 in Metabolic Pathway Elucidation and Flux Analysis

Comprehensive Metabolome Profiling with Uniformly 13C-Labeled Amino Acids

Metabolome profiling aims to comprehensively identify and quantify all small molecules (metabolites) within a biological sample. The use of uniformly 13C-labeled compounds, such as L-Tyrosine-13C9, significantly enhances the power of metabolomics. By introducing these labeled molecules into a biological system, researchers can distinguish between endogenous metabolites and those supplied externally or derived from the labeled precursor. This distinction is critical for understanding metabolic origins and pathways creative-proteomics.comisotope.commpg.deacs.orgnih.govthermofisher.comsciex.comchromservis.eu.

When this compound is supplied to cells or organisms, its labeled carbon atoms are incorporated into downstream metabolites. Mass spectrometry (MS) techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are then employed to detect and quantify the mass shifts associated with this 13C incorporation. This allows for the identification of metabolic products directly derived from tyrosine, providing a global overview of cellular metabolic activity and enabling the discovery of previously unknown metabolic routes acs.orgsciex.comnih.gov. For instance, studies using labeled amino acids have helped identify essential nutrients for cell growth and revealed the de novo synthesis of various metabolites, including those involved in amino acid metabolism nih.gov.

Tracing Carbon Flux through Primary and Secondary Metabolic Pathways

Metabolic flux refers to the rate at which metabolites move through biochemical pathways. This compound serves as a valuable tracer to map the flow of carbon atoms originating from tyrosine through both primary (central) and secondary metabolic pathways nih.govcreative-proteomics.comcreative-proteomics.comtum.de. By analyzing the distribution of 13C labels in various downstream metabolites, researchers can infer the activity and directionality of these pathways.

For example, tracing the carbon flux from this compound can illuminate its role in the synthesis of neurotransmitters (e.g., dopamine (B1211576), norepinephrine), hormones (e.g., thyroid hormones), and pigments like melanin (B1238610) nih.govnih.govcaymanchem.comglpbio.com. It can also reveal how tyrosine is catabolized into intermediates of central metabolism, such as fumarate (B1241708) and acetoacetate (B1235776) nih.gov. This tracing capability is crucial for understanding how nutrient inputs are channeled into different biosynthetic and catabolic routes, providing insights into metabolic regulation and cellular energy management creative-proteomics.commpg.denih.govcreative-proteomics.comwikipedia.org.

Quantitative Metabolic Flux Analysis (MFA) Using this compound as an Isotopic Tracer

Metabolic Flux Analysis (MFA) is a quantitative technique that uses stable isotope tracers to measure the rates of metabolic reactions creative-proteomics.comnih.govcreative-proteomics.comwikipedia.org. This compound is instrumental in MFA by allowing researchers to determine the precise contribution of tyrosine to various metabolic fluxes. The process typically involves feeding cells or organisms with this compound and then analyzing the mass isotopomer distributions (MIDs) of downstream metabolites using mass spectrometry acs.orgnih.govwikipedia.orgnih.gov.

The incorporation patterns of 13C atoms into these metabolites provide data that, when combined with stoichiometric models of metabolic networks, can be used to calculate flux rates. This quantitative approach is essential for understanding how metabolic pathways are regulated under different physiological or pathological conditions creative-proteomics.commpg.denih.govwikipedia.orgnih.gov. For instance, studies have used labeled amino acids to quantify flux through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, revealing dynamic shifts in metabolic activity creative-proteomics.comnih.govwikipedia.orgnih.gov. The precision of flux estimates is highly dependent on the choice of tracer and the analytical methods employed, with LC-MS and GC-MS being standard techniques for this purpose acs.orgsciex.comnih.govnih.gov.

Investigation of Tyrosine-Specific Catabolic and Anabolic Pathways

This compound is particularly useful for dissecting pathways directly involving tyrosine itself. Its anabolic fates include incorporation into proteins and serving as a precursor for vital biomolecules. Its catabolic routes involve degradation into various end products, some of which feed into central carbon metabolism nih.govglpbio.com.

By tracing the 13C label from this compound, researchers can precisely map these specific anabolic and catabolic transformations. For example, studies have used labeled tyrosine to investigate its role in melanin synthesis, where it is converted to intermediates like L-DOPA and DHICA nih.gov. Similarly, the conversion of tyrosine to catecholamines and thyroid hormones can be elucidated by tracking the labeled carbon atoms nih.govcaymanchem.comglpbio.com. Furthermore, research has shown that labeled tyrosine can be used to trace its contribution to lignin (B12514952) biosynthesis in plants, highlighting its role in secondary metabolism researchgate.net.

Analysis of Amino Acid Interconversions and Metabolic Networks

Amino acids are interconnected within a complex metabolic network, with interconversions between different amino acids and central carbon metabolites being common. This compound aids in unraveling these interconnections by revealing how its carbon skeleton is utilized and transformed into other amino acids or metabolic intermediates nih.govcreative-proteomics.comrsc.org.

For instance, tracing the 13C label from tyrosine can demonstrate its relationship with phenylalanine metabolism, as tyrosine is synthesized from phenylalanine in humans nih.govuni.luumd.edu. Studies employing stable isotope tracing have also shown the utility of simultaneously tracing carbon and nitrogen isotopes to gain a more comprehensive understanding of amino acid and nucleotide metabolism rsc.org. By analyzing the labeling patterns across a broad range of metabolites, researchers can build a more complete picture of the dynamic metabolic network, identifying key regulatory points and cross-talk between different pathways creative-proteomics.commpg.deacs.orgnih.govcreative-proteomics.comrsc.org.

Applications of L Tyrosine 13c9 in Proteomics Research

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for Relative Protein Quantification

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. chempep.com The method relies on metabolically incorporating "light" (naturally abundant isotopes) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of living cells. yale.edu L-Tyrosine-13C9 serves as a "heavy" amino acid in SILAC experiments.

The core principle involves growing two distinct cell populations in otherwise identical culture media, with the exception of one specific amino acid. One population is cultured in media containing standard "light" L-Tyrosine (composed of ¹²C), while the other is cultured in media containing "heavy" this compound. nih.gov Over several cell divisions, the respective amino acids are incorporated into all newly synthesized proteins.

After the labeling phase, the cell populations can be subjected to different experimental conditions (e.g., one treated with a drug and the other serving as a control). Subsequently, the protein lysates from both populations are combined in a 1:1 ratio. yale.edu This early-stage mixing is a key advantage of SILAC, as it minimizes quantitative errors arising from sample handling and processing variations. chempep.com

The combined protein mixture is then digested, typically with an enzyme like trypsin, to generate peptides. When analyzed by mass spectrometry, a peptide containing L-Tyrosine will appear as a pair of peaks—one "light" and one "heavy"—separated by a specific mass difference corresponding to the number of tyrosine residues and the mass of the incorporated isotopes. In the case of this compound, each tyrosine-containing peptide will have a heavy counterpart that is 9 Daltons heavier. The relative abundance of a protein in the two cell populations is determined by comparing the signal intensities of these paired "light" and "heavy" peptide peaks. core.ac.uk

Table 1: SILAC Labeling Scheme using this compound This table illustrates a basic two-plex SILAC experiment comparing a control and a treated cell population.

| Cell Population | Experimental Condition | SILAC Medium Component | Resulting Peptide Mass |

| Population A | Control | "Light" L-Tyrosine (¹²C) | Standard Mass (M) |

| Population B | Treated | "Heavy" this compound | Increased Mass (M+9 Da per Tyr) |

Quantification of Protein Synthesis Rates and Turnover Dynamics

Understanding the dynamics of the proteome—how quickly proteins are synthesized and degraded—is crucial for comprehending cellular regulation. This compound is instrumental in measuring these protein turnover rates through dynamic SILAC or "pulse-chase" experiments.

In this approach, cells are initially grown in a "light" medium. At the start of the experiment (the "pulse"), the cells are transferred to a "heavy" medium containing this compound. Over time, newly synthesized proteins will incorporate the heavy label. By collecting samples at various time points and analyzing them with mass spectrometry, researchers can measure the rate at which the "heavy" form of each protein appears. This rate of incorporation directly reflects the protein's synthesis rate. nih.govoup.com

Conversely, to measure protein degradation, a "chase" experiment can be performed. Cells are first fully labeled with "heavy" this compound. Then, the medium is replaced with "light" medium. The rate at which the "heavy" labeled protein population diminishes over time provides a direct measure of its degradation rate. biorxiv.org

These dynamic studies have provided significant biological insights, such as demonstrating that protein degradation rates can vary for a single protein depending on its cellular location and that synthesis rates are more extensively regulated than degradation rates in response to cellular differentiation. oup.com

Table 2: Principles of Dynamic SILAC for Protein Turnover Analysis

| Experiment Type | Methodology | Measurement | Interpretation |

| Pulse (Synthesis) | Switch cells from "light" to "heavy" (this compound) medium. | Rate of increase in the heavy/light (H/L) peptide ratio over time. | Quantifies the rate of new protein synthesis. |

| Chase (Degradation) | Switch fully "heavy"-labeled cells to "light" medium. | Rate of decrease in the heavy/light (H/L) peptide ratio over time. | Quantifies the rate of protein degradation. |

Differential Proteomics Studies Using this compound Incorporation

Differential proteomics aims to identify and quantify changes in protein expression across different cellular states, such as disease versus healthy, or drug-treated versus untreated. chempep.com SILAC, utilizing labels like this compound, is a cornerstone technique for these comparative studies.

A notable application is in the field of signal transduction, particularly in studying phosphorylation dynamics. nih.gov For instance, researchers have used SILAC with labeled tyrosine to identify the substrates of specific tyrosine kinases. nih.govnih.gov In such an experiment, cells expressing an active kinase are grown in "heavy" this compound medium, while control cells are grown in "light" medium. After stimulating a signaling pathway, proteins that are phosphorylated on tyrosine residues are enriched and analyzed. True substrates of the kinase will show a significant increase in the heavy-to-light ratio, indicating increased phosphorylation in response to kinase activity. nih.govnih.gov

This approach overcomes common challenges in identifying kinase substrates, such as the non-specific binding of proteins to antibodies. nih.gov By using this compound, the method provides a unique mass signature that unequivocally identifies true substrates, making it suitable for high-throughput global studies. nih.gov More advanced strategies have even developed 5-plex SILAC methods, combining heavy isotopes of lysine, arginine, and tyrosine to monitor five different states in a single experiment, which is particularly useful for tracking the temporal effects of a drug on phosphorylation signaling. nih.gov

Analysis of L-Tyrosine Containing Peptides and Proteins

The use of this compound is particularly advantageous for the specific analysis of proteins and peptides where tyrosine plays a critical functional role. Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, and its dysregulation is often implicated in diseases like cancer. citeab.com

Proteomic methods incorporating this compound enable the precise identification of tyrosine phosphorylation sites and the quantification of changes at these sites under different conditions. nih.gov By labeling the entire proteome, researchers can perform global analyses of the phosphotyrosine interactome, providing a comprehensive view of signaling networks. For example, a SILAC-based approach was successfully used to identify numerous known and novel substrates of the c-Src tyrosine kinase, a critical player in signal transduction. nih.gov

Furthermore, because this compound is metabolically incorporated, it becomes an integral part of the peptide's structure. This allows for the direct analysis of the peptide by mass spectrometry without the need for chemical derivatization, which can sometimes be incomplete or introduce biases. nih.govrug.nl This direct analysis simplifies the workflow and enhances the reliability of identifying and quantifying tyrosine-containing peptides, which is crucial for studying signaling pathways and identifying potential biomarkers for disease. rug.nl

Applications of L Tyrosine 13c9 in Neurochemical Research

Tracing Precursor Incorporation into Catecholamine Neurotransmitters (L-DOPA, Dopamine)

A primary application of L-Tyrosine-13C9 in neurochemical research is to trace its incorporation into the catecholamine synthesis pathway, specifically tracking its conversion to L-3,4-dihydroxyphenylalanine (L-DOPA) and subsequently to dopamine (B1211576). By introducing this compound into in vitro or in vivo models, scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to differentiate between endogenous (unlabeled) and newly synthesized (labeled) molecules. This allows for the precise quantification of de novo synthesis of these critical neurotransmitters.

This tracing methodology is fundamental to understanding how various physiological states, pharmacological interventions, or pathological conditions affect the brain's capacity to produce dopamine. For instance, studies can be designed to assess the impact of precursor availability on dopamine production by administering this compound and measuring the subsequent levels of 13C9-labeled L-DOPA and dopamine.

Investigation of Tyrosine Hydroxylase Activity and Neurotransmitter Biosynthesis Rates

The conversion of L-tyrosine to L-DOPA is catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in the biosynthesis of all catecholamines. nih.govresearchgate.net Consequently, measuring the activity of this enzyme is crucial for understanding the regulation of dopamine, norepinephrine, and epinephrine (B1671497) levels. This compound serves as an excellent substrate for TH, and by monitoring the rate of formation of 13C9-L-DOPA, researchers can directly assess the enzymatic activity in various experimental settings.

This technique provides a more dynamic and accurate measure of neurotransmitter biosynthesis rates compared to static measurements of total neurotransmitter levels. By quantifying the flux of this compound through the catecholamine pathway, researchers can gain a deeper understanding of the factors that modulate TH activity, such as phosphorylation, cofactor availability, and feedback inhibition from downstream products.

Studies on Tyrosine Metabolism within Specific Brain Regions and Neuronal Systems

The brain is a highly compartmentalized organ, with distinct neuronal systems and regions exhibiting unique metabolic profiles. This compound, often in conjunction with techniques like in vivo microdialysis, allows for the investigation of tyrosine metabolism and catecholamine synthesis in specific brain areas, such as the medial prefrontal cortex (MPFC) and the striatum. nih.govshimadzu.com These regions are integral to cognitive function, motor control, and reward processing, and are heavily innervated by dopaminergic neurons.

Research has shown that the administration of L-tyrosine can lead to differential effects on catecholamine metabolite levels in these regions. For example, a study in rats demonstrated that local administration of L-tyrosine via reverse microdialysis led to significant increases in the levels of dopamine metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in both the MPFC and the striatum. nih.gov This indicates that tyrosine availability can directly influence the rate of dopamine synthesis and turnover in these critical brain areas.

Effect of L-Tyrosine Administration on Dopamine Metabolites in Rat Brain Regions

| Brain Region | Metabolite | Effect of L-Tyrosine | Fold Change (Approx.) |

|---|---|---|---|

| Medial Prefrontal Cortex (MPFC) | DOPAC | Increase | ~1.5 - 2.0 |

| Medial Prefrontal Cortex (MPFC) | HVA | Increase | ~1.5 |

| Striatum | DOPAC | Increase | ~1.3 |

| Striatum | HVA | No Significant Change | ~1.0 |

Data presented in the table is a synthesized representation based on findings from studies investigating the effects of L-tyrosine on catecholamine metabolism in the rat brain. nih.gov

By using this compound as a tracer, researchers can precisely quantify the rate of labeled dopamine and its metabolites in these specific regions, providing a detailed picture of how local tyrosine metabolism supports neuronal function.

Elucidation of Tyrosine-Dependent Signaling Pathways in Neurobiology

The synthesis of catecholamines from tyrosine is the initial step in a cascade of signaling events that are fundamental to neurobiology. Dopamine, for instance, acts on a family of G-protein coupled receptors to modulate neuronal excitability, gene expression, and synaptic plasticity. researchgate.net By providing a means to manipulate and trace the synthesis of these key signaling molecules, this compound can be instrumental in elucidating the downstream consequences of altered catecholamine production.

For example, by using this compound to selectively increase the pool of newly synthesized dopamine, researchers can investigate how this impacts dopamine receptor activation, downstream second messenger systems, and ultimately, neuronal function and behavior. This approach can help to unravel the complex interplay between precursor availability, neurotransmitter synthesis, and the activation of signaling pathways that govern everything from motor control to complex cognitive processes.

Applications of L Tyrosine 13c9 in Endocrine and Hormone Metabolism Studies

Elucidation of Thyroid Hormone Biosynthesis Pathways from L-Tyrosine Precursors

L-Tyrosine is the fundamental building block for thyroid hormones. caringsunshine.comnih.gov The thyroid gland synthesizes thyroxine (T4) and triiodothyronine (T3) by iodinating tyrosine residues within the protein thyroglobulin. nih.govpalomahealth.com This process involves the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are then coupled to create the final hormones. nih.gov

The use of L-Tyrosine-13C9 has been instrumental in elucidating this biosynthetic pathway. By introducing this labeled precursor, researchers can track its incorporation into thyroid hormones. The heavy carbon atoms act as a distinct signature, allowing for the differentiation between newly synthesized hormones and the pre-existing pool.

Key research applications include:

Tracing Tyrosine Incorporation: Studies utilize this compound as the starting material to chemically or biologically synthesize labeled thyroid hormone derivatives, such as 13C9-15N-T4. nih.gov This confirms the direct precursor-product relationship and allows for the precise mapping of the synthetic steps.

Quantifying Hormone Production Rates: By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can measure the rate at which the labeled tyrosine is converted into T3 and T4. nih.gov This provides quantitative data on the efficiency and regulation of the thyroid's hormone production machinery. This compound, often in combination with nitrogen-15 (B135050) labeling (this compound,15N), serves as an essential internal standard for the accurate quantification of L-tyrosine and its metabolites in biological samples. caymanchem.com

Investigation of Thyroid Hormone Metabolism and Deiodination Using this compound Derivatives

The biological activity of thyroid hormones is tightly controlled through a complex metabolic network, primarily involving deiodination. nih.gov Deiodinase enzymes remove iodine atoms from T4 to produce the more biologically active T3 or to inactivate the hormones. nih.govresearchgate.net Understanding these metabolic routes is crucial for comprehending thyroid hormone homeostasis.

Stable isotope-labeled thyroid hormones, synthesized from this compound, are indispensable for these investigations. nih.gov Unlike radiolabeled hormones, stable isotope tracers can be safely used in a wider range of studies and are readily analyzed by LC-MS/MS, offering high specificity and sensitivity. nih.gov

Research in this area focuses on:

Tracking Metabolic Fate: By administering a labeled hormone like 13C9-15N-T4, researchers can follow its conversion to various metabolites. nih.gov This helps to identify and quantify the products of deiodination and other metabolic pathways, such as the formation of 3,5-diiodothyronine (B1216456) (3,5-T2). nih.gov

Determining Metabolic Pathways: The use of labeled precursors helps clarify ambiguous metabolic origins. For instance, it was unclear whether 3,5-T2 resulted from the extrathyroidal metabolism of T4 or an alternative pathway. nih.gov Introducing 13C9-labeled T4 allows researchers to definitively trace the carbon skeleton and determine if it is converted to 3,5-T2, thereby clarifying its metabolic origin. nih.gov

The table below summarizes the roles of the three main deiodinase enzymes that metabolize thyroid hormones, the study of which is facilitated by this compound-derived tracers.

| Enzyme | Primary Function | Reaction Catalyzed (Example) | Impact on Hormone Activity |

| Iodothyronine deiodinase 1 (DIO1) | Hormone activation and inactivation | T4 → T3; rT3 → T2 | Increases and decreases local activity |

| Iodothyronine deiodinase 2 (DIO2) | Hormone activation | T4 → T3 | Increases local and systemic activity |

| Iodothyronine deiodinase 3 (DIO3) | Hormone inactivation | T4 → rT3; T3 → T2 | Decreases local and systemic activity |

This table is based on information regarding deiodinase functions. nih.gov

Characterization of Tyrosine-Related Hormonal Regulation Mechanisms

L-Tyrosine is a precursor not only for thyroid hormones but also for catecholamines, a class of hormones and neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine (B1671497). rupahealth.comthorne.com These compounds are critical for the body's stress response and are regulated by the adrenal glands. palomahealth.com The allocation of tyrosine between the thyroid and adrenal pathways is a key aspect of endocrine regulation.

This compound enables researchers to investigate how the body regulates the flux of this crucial amino acid into different endocrine pathways under various physiological conditions, such as stress.

A study on mice subjected to chronic stress demonstrated the interplay between tyrosine availability and the neuroendocrine system. Supplementation with L-tyrosine was found to influence both thyroid hormone and catecholamine levels, suggesting a regulatory link.

Research Findings: Effect of L-Tyrosine on Hormone Levels in Chronically Stressed Mice

| Group | Serum Total Triiodothyronine (TT3) (nmol/L) | Serum Total Thyrotropin (TT4) (nmol/L) | Hippocampus Norepinephrine (ng/g) | Hippocampus Dopamine (ng/g) |

|---|---|---|---|---|

| Control | 1.11 ± 0.15 | 61.21 ± 11.51 | 358.5 ± 40.7 | 100.2 ± 15.6 |

| Chronic Stress | 0.82 ± 0.13 | 45.34 ± 10.12 | 215.4 ± 35.8 | 65.7 ± 11.3 |

| Chronic Stress + L-Tyrosine | 1.05 ± 0.16 | 58.76 ± 12.03 | 310.6 ± 38.2 | 89.4 ± 13.1 |

Data adapted from a study on chronic stress in mice, illustrating how L-tyrosine supplementation can counteract stress-induced decreases in thyroid hormones and catecholamines. nih.gov

By using this compound as a tracer, researchers can quantitatively measure how factors like chronic stress alter the partitioning of tyrosine for the synthesis of thyroid hormones versus catecholamines. This provides direct insight into the hormonal regulation mechanisms that govern the body's response to physiological demands. nih.gov

Applications of L Tyrosine 13c9 in Biomarker Discovery and Quantification for Oxidative Stress and Inflammation

Quantification of Oxidatively Modified Tyrosine Species (e.g., 3-Chlorotyrosine, 3,5-Dichlorotyrosine, 3-Nitrotyrosine)

Oxidative stress and inflammation can lead to the modification of amino acids in proteins, and oxidized tyrosine derivatives are recognized as key biomarkers of these processes. L-Tyrosine-13C9 is a crucial component in the accurate quantification of these modified species.

3-Chlorotyrosine and 3,5-Dichlorotyrosine: These compounds are formed by the reaction of hypochlorous acid, produced by the enzyme myeloperoxidase during inflammation, with tyrosine residues. Their measurement can serve as a specific marker of neutrophil activation and associated oxidative damage. In quantitative analyses, stable isotope-labeled internal standards are essential to correct for analyte loss during sample preparation and for variations in mass spectrometer response. For instance, 13C9-labeled 3-chlorotyrosine and 13C9,15N-labeled 3,5-dichloro-L-tyrosine are used as internal standards for the simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological samples like whole blood, serum, and plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

3-Nitrotyrosine (B3424624): This modified amino acid is a product of the reaction between tyrosine and reactive nitrogen species, such as peroxynitrite. Elevated levels of 3-nitrotyrosine are indicative of nitrosative stress, a key component of inflammation and various pathological conditions. The quantification of 3-nitrotyrosine in biological matrices is often challenging due to its low concentrations. The use of 13C9-3-nitrotyrosine as an internal standard significantly improves the accuracy and sensitivity of these measurements, particularly in complex samples like exhaled breath condensate.

Development and Validation of this compound Labeled Analogs as Internal Standards for Biomarker Assays

The development of reliable biomarker assays is fundamental for clinical diagnostics and research. This compound and its isotopically labeled analogs are instrumental in the creation and validation of such assays, primarily serving as ideal internal standards.

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by mass spectrometry. This compound labeled analogs of oxidatively modified tyrosines meet this requirement perfectly. They co-elute with the native analytes during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the incorporation of heavy isotopes, they have a different mass-to-charge ratio, allowing for their distinct detection.

The use of these labeled standards allows for the implementation of the isotope dilution mass spectrometry (IDMS) method, which is considered the gold standard for quantitative analysis. This approach significantly enhances the precision and accuracy of the measurements by correcting for matrix effects and variations in sample processing. For example, methods have been developed for the simultaneous determination of multiple tyrosine oxidation products in urine using a cocktail of 13C9-labeled internal standards, including those for 3-chlorotyrosine, 3,5-dichlorotyrosine, and 3-nitrotyrosine.

Methodologies for Assessing Protein Damage and Turnover Through Tyrosine Modifications in Research Models

Beyond quantifying free modified amino acids, this compound is also employed in methodologies to assess the broader impact of oxidative stress on protein integrity and dynamics.

Assessing Protein Damage: The quantification of specific tyrosine modifications within proteins provides a direct measure of oxidative damage. Methodologies often involve the hydrolysis of proteins from tissue or cell samples, followed by the quantification of the released modified amino acids using LC-MS/MS with the corresponding 13C9-labeled internal standards. For instance, [13C9]tyrosine can be used as an internal standard during the acid hydrolysis of proteins to accurately determine the levels of modified tyrosine residues, providing insights into the extent of protein damage in various research models of disease.

Assessing Protein Turnover: this compound can be used in metabolic labeling studies to investigate protein turnover, which encompasses both protein synthesis and degradation. In this approach, research models are exposed to a diet or culture medium containing this compound. The labeled tyrosine is then incorporated into newly synthesized proteins. By tracking the rate of incorporation of this compound into specific proteins over time using mass spectrometry, researchers can determine the rate of protein synthesis. Conversely, by monitoring the rate of disappearance of the labeled tyrosine from the proteome after a "pulse" of labeling, the rate of protein degradation can be assessed. These dynamic measurements provide a more complete picture of how oxidative stress and inflammation affect protein homeostasis beyond just static damage markers.

Applications in Non-Invasive Biomarker Analysis (e.g., Exhaled Breath Condensate)

The analysis of biomarkers in non-invasively collected samples is highly desirable for patient monitoring and large-scale studies. Exhaled breath condensate (EBC) is a promising matrix for assessing airway inflammation and oxidative stress.

This compound and its derivatives have been successfully applied in the analysis of biomarkers in EBC. For example, a sensitive and accurate method for the quantitative determination of free 3-nitrotyrosine in EBC has been developed using 13C9-3-nitrotyrosine as an internal standard. This method, which involves solid-phase extraction followed by liquid chromatography-tandem mass spectrometry, allows for the reliable measurement of this important biomarker of nitrosative stress in the respiratory tract. The use of the stable isotope-labeled internal standard is critical for achieving the necessary sensitivity and precision to measure the very low concentrations of analytes typically found in EBC.

Methodological Considerations and Experimental Design in L Tyrosine 13c9 Research

Preparation of L-Tyrosine-13C9 Enriched Cell Culture Media and Biological Samples

The initial and critical step in in vitro isotope tracing studies is the preparation of cell culture media where natural L-Tyrosine is replaced by its isotopically labeled counterpart, this compound. A significant challenge in this process is the inherently low solubility of L-Tyrosine in aqueous solutions at a neutral pH, which is typically less than 0.5 g/L. sigmaaldrich.comevonik.comevonik.com This poor solubility can limit the nutrient supply in fed-batch processes, potentially impacting cell productivity and protein synthesis.

To overcome this limitation, several strategies are employed:

pH Adjustment: Stock solutions of L-Tyrosine can be prepared by dissolving the amino acid at an extreme pH, either highly acidic (below pH 2) or highly alkaline (above pH 9), where its solubility increases. sigmaaldrich.com However, this approach necessitates careful control during media preparation to avoid pH shocks to the cell culture. evonik.com

Use of Dipeptides: A widely adopted solution is the use of L-Tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine. These dipeptides exhibit significantly higher solubility—up to 50 times greater than free L-Tyrosine at neutral pH—and are efficiently metabolized by cells. evonik.comevonik.com This allows for the preparation of concentrated, pH-neutral feed solutions, simplifying the culture process. evonik.com

Chemically Modified Analogs: Another advanced approach involves using chemically modified forms like phospho-L-tyrosine disodium (B8443419) salt, which also offers enhanced solubility and stability in neutral pH feeds.

For deep metabolic labeling experiments, custom media are often synthesized where glucose and all amino acids, including L-Tyrosine, are uniformly labeled with 13C. nih.gov This comprehensive labeling strategy allows for the tracing of 13C atoms into a wide array of endogenously synthesized metabolites, providing a global view of cellular metabolism. nih.gov

Table 1: Solubility Enhancement Strategies for L-Tyrosine in Cell Culture Media

| Method | Description | Advantages | Considerations |

|---|---|---|---|

| pH Adjustment | Dissolving L-Tyrosine in highly acidic or alkaline solutions. sigmaaldrich.com | Simple preparation of concentrated stock solutions. | Risk of pH spikes during addition to media; potential for increased salt concentration. evonik.com |

| Dipeptide Use | Replacing L-Tyrosine with a highly soluble dipeptide like Glycyl-L-Tyrosine. evonik.com | High solubility at neutral pH; reduces process complexity. evonik.com | Cells must be able to efficiently take up and cleave the dipeptide. |

| Chemical Modification | Utilizing modified forms such as phospho-L-tyrosine disodium salt. | Allows for integration into highly concentrated, stable, neutral pH feeds. | The specific cell line must be able to utilize the modified form. |

Design of In Vitro Isotope Tracing Experiments for Cellular Metabolism

In vitro isotope tracing experiments with this compound are designed to quantify the flow of carbon atoms from this specific amino acid through various metabolic pathways. nih.gov The fundamental design involves culturing cells in a specially prepared medium where standard L-Tyrosine is substituted with this compound. nih.gov As cells proliferate, they incorporate the 13C-labeled tyrosine into newly synthesized proteins and can also catabolize it, channeling the 13C atoms into other metabolic pathways. eurisotop.com

The primary goal is to reach an isotopic steady state, where the enrichment of intracellular metabolites remains constant over time. By harvesting cells at this point and analyzing the mass isotopomer distributions (MIDs) of downstream metabolites, researchers can map active metabolic routes. nih.gov For instance, the detection of 13C in intermediates of the tricarboxylic acid (TCA) cycle would indicate the catabolism of tyrosine and its entry into central carbon metabolism. These tracer experiments are considered the gold standard for quantifying metabolic fluxes, though they require prior knowledge of the pathways of interest to inform the experimental setup. nih.gov

Design of In Vivo Isotope Tracing Experiments in Animal Models

Translating metabolic studies from cell culture to living organisms provides a more physiologically relevant understanding of metabolism. researchgate.net In vivo isotope tracing with this compound in animal models is a powerful but complex approach to study metabolic reprogramming in the context of an entire organism. nih.gov

A typical experimental workflow involves several key steps:

Tracer Administration: The this compound tracer is delivered to the animal, commonly through intravenous infusion or bolus injection. nih.govnih.gov The method of delivery is chosen to achieve optimal and stable enrichment of the tracer in the circulation. nih.gov

Isotopic Enrichment: A crucial design parameter is achieving a target isotopic enrichment—often recommended to be 10–30% of the total circulating pool of the metabolite—to ensure detectable labeling in downstream pathways without causing significant physiological disturbances. nih.gov

Sample Collection: After a predetermined period, which allows for the tracer to be metabolized, tissues of interest (e.g., tumors, liver, muscle) and biofluids (e.g., plasma) are collected. researchgate.netnih.gov

Metabolite Extraction and Analysis: Metabolites are then extracted from these samples for analysis. researchgate.netnih.gov

A significant challenge in in vivo studies is the metabolic interplay between different organs. nih.gov The liver, for example, may metabolize the this compound tracer and release other labeled metabolites into circulation, which can then be taken up by other tissues. This inter-organ flux can complicate the interpretation of labeling patterns within a specific tissue of interest and must be carefully considered during data analysis. researchgate.netnih.gov

Data Acquisition, Processing, and Computational Modeling for Isotope Distribution and Flux Analysis

The analysis of samples from this compound tracing experiments relies on advanced analytical and computational methods.

Data Acquisition: Mass spectrometry (MS), typically coupled with either gas chromatography (GC) or liquid chromatography (LC), is the predominant technique for detecting and quantifying 13C-labeled metabolites. ckisotopes.comnih.gov High-resolution mass spectrometry (HRMS) is particularly advantageous as it can distinguish between isotopologues containing different stable isotopes (e.g., 13C vs. 15N), enabling more complex, multi-tracer experiments. eurisotop.comnih.govresearchgate.net

Data Processing: Raw data from the mass spectrometer must be processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves extracting ion chromatograms for different isotopologues and correcting for the natural abundance of 13C and other heavy isotopes. nih.gov

Computational Modeling and Flux Analysis: The processed MID data is then used as an input for computational modeling to calculate metabolic fluxes. frontiersin.org This process, known as 13C Metabolic Flux Analysis (13C-MFA), uses a mathematical model of the cell's metabolic network. nih.gov Specialized software packages, such as INCA and 13CFLUX2, employ algorithms to estimate the intracellular flux rates that best reproduce the experimentally measured isotope labeling patterns. nih.gov This powerful approach moves beyond simple qualitative tracing to provide quantitative insights into the activity of metabolic pathways. creative-proteomics.comnih.gov

Table 2: Workflow for 13C Metabolic Flux Analysis (13C-MFA)

| Step | Description | Key Tools/Techniques |

|---|---|---|

| 1. Labeling Experiment | Culturing cells or administering a tracer in vivo with this compound. nih.gov | Bioreactors, animal models. |

| 2. Sample Quenching & Extraction | Rapidly halting metabolic activity and extracting intracellular metabolites. | Cold methanol/acetonitrile solutions. |

| 3. Analytical Measurement | Measuring the mass isotopomer distributions (MIDs) of key metabolites. nih.gov | GC-MS, LC-MS, HRMS. nih.gov |

| 4. Data Processing | Correcting raw MS data for natural isotope abundance and determining MIDs. nih.gov | Custom scripts, specialized software. |

| 5. Flux Calculation | Using MIDs and a metabolic network model to estimate intracellular fluxes. creative-proteomics.com | 13CFLUX2, INCA, Metran. nih.gov |

| 6. Statistical Analysis | Assessing the goodness-of-fit and determining confidence intervals for calculated fluxes. vanderbilt.edu | Chi-square tests. vanderbilt.edu |

Isotopic Purity and Enrichment Considerations for this compound Tracers

The accuracy and reliability of isotope tracing experiments are fundamentally dependent on the quality of the isotopic tracer itself. High isotopic purity and enrichment of the this compound are paramount for several reasons.

Isotopic Enrichment: This refers to the percentage of molecules in which the natural 12C atoms have been replaced by 13C. For this compound, the goal is to have all nine carbon atoms be 13C. Commercial suppliers typically offer tracers with very high enrichment levels, often 98-99%. ckisotopes.comeurisotop.com This high enrichment ensures a strong signal and minimizes the contribution of unlabeled (all-12C) species from the tracer itself, which could otherwise be mistaken for endogenous unlabeled pools.

Chemical Purity: The tracer must also be free from other chemical contaminants that could interfere with cellular metabolism or analytical measurements.

The precise isotopic enrichment of the tracer must be known, as this value is a critical parameter in the computational models used for flux analysis. nih.gov An incorrect enrichment value will lead to systematic errors in the calculated fluxes. The enrichment is typically verified using mass spectrometry, which compares the measured isotopic distribution of the tracer against its theoretical distribution. nih.gov Manufacturers provide a Certificate of Analysis with each batch of labeled compound, detailing both its chemical purity and its isotopic enrichment, which is essential information for designing and interpreting metabolic flux experiments. ckisotopes.com

Emerging Research Avenues and Future Prospects for L Tyrosine 13c9 Applications

Integration of L-Tyrosine-13C9 Tracing with Multi-Omics and Systems Biology Approaches

The integration of this compound tracing with multi-omics platforms, such as proteomics and metabolomics, is providing a more holistic and dynamic understanding of biological systems. nih.govnih.gov This systems biology approach allows researchers to move beyond static snapshots and observe the flow of molecules through intricate metabolic and signaling networks. nih.govsemanticscholar.org

By introducing this compound into cell cultures or organisms, scientists can track the incorporation of the heavy isotope into newly synthesized proteins and downstream metabolites. oup.comoup.com This technique, often referred to as stable isotope labeling with amino acids in cell culture (SILAC), enables the relative quantification of proteins between different experimental conditions. oup.com When combined with mass spectrometry-based proteomics, SILAC using this compound can reveal changes in protein expression, turnover rates, and post-translational modifications, offering deep insights into cellular responses to various stimuli. nih.govpurdue.edu

Furthermore, tracing the 13C label from this compound into the metabolome provides a direct readout of metabolic flux. medchemexpress.commedchemexpress.com This is particularly powerful for studying pathways where tyrosine is a key precursor, such as the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin (B1238610). medchemexpress.comglpbio.comcaymanchem.com The combination of proteomic and metabolomic data from this compound tracing experiments allows for the construction of comprehensive models of cellular metabolism, linking gene expression to protein function and metabolic output. semanticscholar.org This integrated approach is crucial for unraveling the complexity of diseases like cancer and neurodegenerative disorders, where metabolic reprogramming is a key feature. alfa-chemistry.comnih.gov

Table 1: Applications of this compound in Multi-Omics Studies

| Research Area | Omics Platform | Key Findings |

|---|---|---|

| Cancer Research | Proteomics (SILAC) | Identification of differentially expressed proteins in cancer cells versus healthy cells. oup.com |

| Neuroscience | Metabolomics | Tracing the synthesis of catecholamine neurotransmitters from tyrosine. medchemexpress.comnih.gov |

| Drug Development | Proteomics/Metabolomics | Assessing the impact of drug candidates on protein synthesis and metabolic pathways. medchemexpress.commedchemexpress.com |

| Metabolic Engineering | Metabolic Flux Analysis | Quantifying carbon flux to optimize the production of biochemicals derived from tyrosine. researchgate.netcreative-proteomics.com |

Advancements in Analytical Instrumentation for Enhanced Sensitivity and High-Throughput Analysis

The expanding application of this compound is closely linked to continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.comnih.gov High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide the accuracy and precision required to distinguish between light (12C) and heavy (13C) isotopologues of tyrosine-containing peptides and metabolites. acs.orgacs.org

Recent developments in MS-based proteomics have improved the sensitivity for detecting and quantifying low-abundance proteins and their modifications. purdue.edu This allows researchers to study subtle changes in protein dynamics that were previously undetectable. Similarly, coupling liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) has become a standard method for analyzing metabolites labeled with this compound, offering high sensitivity and specificity. glpbio.comacs.org

For high-throughput analysis, automated sample preparation and data analysis workflows are being developed. researchgate.net These platforms enable the rapid processing of large numbers of samples, which is essential for large-scale systems biology studies and clinical research. Furthermore, improvements in NMR technology, including the development of specialized 13C-optimized probes, enhance the ability to identify unknown compounds and elucidate the carbon framework of molecules in complex mixtures. nih.gov

Table 2: Key Analytical Techniques for this compound Analysis

| Technique | Advantage | Application |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity | Quantification of this compound labeled metabolites and peptides. glpbio.comacs.org |

| High-Resolution MS | High mass accuracy | Accurate measurement of isotopic enrichment in proteins and metabolites. acs.org |

| NMR Spectroscopy | Structural information | Elucidation of metabolic pathways and identification of novel metabolites. alfa-chemistry.comnih.gov |

Novel Applications of this compound in Quantitative Physiology and Mechanistic Biology

This compound is a powerful tool for investigating fundamental questions in quantitative physiology and mechanistic biology. By tracing the isotope in vivo, researchers can measure whole-body and tissue-specific protein synthesis and breakdown rates, providing insights into metabolic health and disease. nih.gov

One key application is in metabolic flux analysis (13C-MFA), which quantifies the rates of metabolic reactions within a living system. nih.govcreative-proteomics.com By feeding cells or organisms a substrate like this compound and measuring the 13C enrichment in various downstream metabolites, scientists can map the flow of carbon through metabolic networks. creative-proteomics.com This has been instrumental in understanding the metabolic adaptations of cells in different physiological states, such as during growth, differentiation, and disease. nih.gov For example, 13C-MFA can reveal how cancer cells rewire their metabolism to support rapid proliferation. nih.gov

In mechanistic biology, this compound helps to elucidate the specific roles of enzymes and signaling pathways. For instance, a novel proteomic approach uses in vivo labeling with 13C-labeled tyrosine to unequivocally identify the substrates of tyrosine kinases. nih.gov This method allows for the clear distinction of true substrates from non-specific binders, simplifying the identification of key players in signaling pathways, such as the insulin (B600854) signaling pathway. nih.gov Such studies are crucial for understanding the molecular basis of cellular regulation and for identifying new drug targets.

Exploration of New Derivatization Strategies for Expanding Research Utility

To enhance the analytical performance of this compound and its metabolites, particularly in LC-MS/MS analysis, researchers are exploring new derivatization strategies. Derivatization involves chemically modifying the target analyte to improve its chromatographic properties, ionization efficiency, and fragmentation pattern. nih.gov

For tyrosine and its isomers, which can be biomarkers for oxidative and nitrosative stress, derivatization of the amino group has been shown to significantly improve sensitivity and chromatographic separation. nih.gov A study comparing various commercially available derivatization reagents found that diethyl ethoxymethylenemalonate was highly effective, leading to a nearly 1000-fold increase in signal enhancement compared to underivatized analytes. nih.gov

The development of novel derivatization reagents and optimization of reaction conditions are ongoing areas of research. nih.gov These efforts aim to expand the range of tyrosine-derived metabolites that can be accurately quantified, even when present at very low concentrations in complex biological samples. nih.gov Such advancements are critical for biomarker discovery and for gaining a more detailed understanding of the role of tyrosine metabolism in health and disease. nih.govnih.gov

Q & A

How can researchers validate the isotopic purity of L-Tyrosine-<sup>13</sup>C9 in metabolic tracing experiments?

Level: Basic

Methodological Answer:

Isotopic purity is critical for reliable metabolic flux analysis. Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm <sup>13</sup>C enrichment at all nine carbon positions. For HRMS, compare the molecular ion cluster pattern of L-Tyrosine-<sup>13</sup>C9 with unlabeled tyrosine; deviations indicate contamination or incomplete labeling. NMR <sup>13</sup>C spectra should show no residual signals at natural abundance (~1.1%) . Calibrate instruments using certified isotopic standards and include negative controls (unlabeled tyrosine) in parallel experiments to rule out background interference.

What experimental design considerations are essential when incorporating L-Tyrosine-<sup>13</sup>C9 into microbial metabolic studies?

Level: Basic

Methodological Answer:

- Media Preparation: Replace natural tyrosine with L-Tyrosine-<sup>13</sup>C9 in defined minimal media (e.g., M9) at concentrations matching physiological uptake rates (e.g., 400–620 µM, as in bacterial studies) .

- Controls: Include a non-labeled tyrosine condition to assess isotopic effects on growth kinetics.

- Sampling: Collect time-series samples to track isotopic incorporation dynamics. Quench metabolism rapidly (e.g., cold methanol) to preserve labeling states .

- Data Normalization: Normalize <sup>13</sup>C enrichment to cell biomass (e.g., OD600) and account for isotopic dilution from endogenous synthesis pathways .

How can contradictory data from L-Tyrosine-<sup>13</sup>C9 tracing studies in cancer versus microbial models be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from differences in metabolic network topology or isotopic dilution rates. To address this: